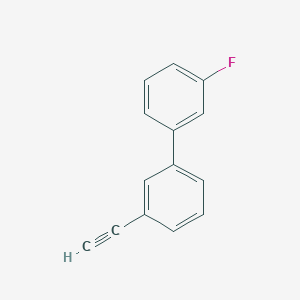
3-Ethynyl-3'-fluoro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-3’-fluoro-1,1’-biphenyl is an organic compound characterized by the presence of an ethynyl group and a fluorine atom attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-3’-fluoro-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Halogenation: The biphenyl compound is first halogenated to introduce a fluorine atom at the desired position.
Sonogashira Coupling: The halogenated biphenyl is then subjected to Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, to introduce the ethynyl group. This reaction typically uses a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of 3-Ethynyl-3’-fluoro-1,1’-biphenyl may involve:
Large-Scale Halogenation: Using continuous flow reactors to efficiently introduce the fluorine atom.
Automated Coupling Reactions: Employing automated systems for the Sonogashira coupling to ensure consistency and scalability.
化学反応の分析
Types of Reactions
3-Ethynyl-3’-fluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of fluoro-substituted carbonyl compounds.
Reduction: Formation of fluoro-substituted alkenes or alkanes.
Substitution: Formation of biphenyl derivatives with various substituents replacing the fluorine atom.
科学的研究の応用
Chemistry
In chemistry, 3-Ethynyl-3’-fluoro-1,1’-biphenyl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated biphenyls with biological molecules. Its ethynyl group can be used for bioorthogonal reactions, enabling the labeling and tracking of biomolecules.
Medicine
In medicinal chemistry, 3-Ethynyl-3’-fluoro-1,1’-biphenyl is investigated for its potential as a pharmacophore. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices.
作用機序
The mechanism of action of 3-Ethynyl-3’-fluoro-1,1’-biphenyl depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The ethynyl group can participate in click chemistry reactions, facilitating the conjugation of the compound to other molecules. The fluorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets.
類似化合物との比較
Similar Compounds
3-Ethynylbiphenyl: Lacks the fluorine atom, which may result in different reactivity and applications.
3-Fluoro-1,1’-biphenyl:
3-Ethynyl-4’-fluoro-1,1’-biphenyl: The position of the fluorine atom is different, which can influence the compound’s behavior in chemical reactions and applications.
Uniqueness
3-Ethynyl-3’-fluoro-1,1’-biphenyl is unique due to the specific positioning of both the ethynyl and fluorine groups on the biphenyl structure. This unique arrangement imparts distinct electronic and steric properties, making it valuable for specialized applications in various fields.
特性
分子式 |
C14H9F |
|---|---|
分子量 |
196.22 g/mol |
IUPAC名 |
1-ethynyl-3-(3-fluorophenyl)benzene |
InChI |
InChI=1S/C14H9F/c1-2-11-5-3-6-12(9-11)13-7-4-8-14(15)10-13/h1,3-10H |
InChIキー |
NJSJTGCNUDXELG-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


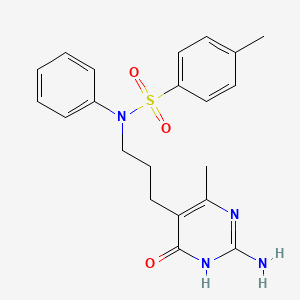
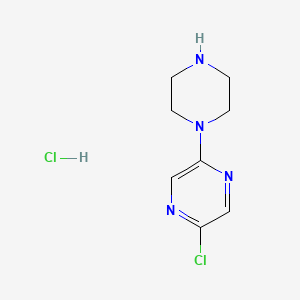
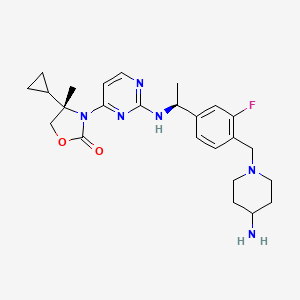
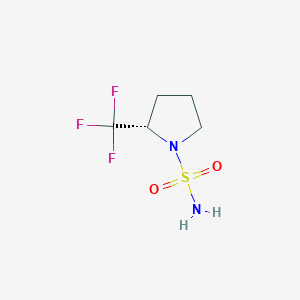

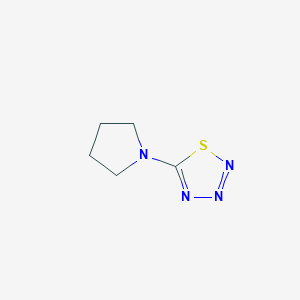
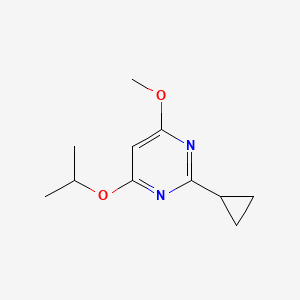
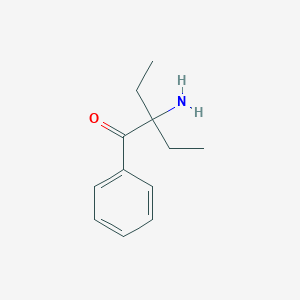

![2H-Imidazo[4,5-d][1,2,3]oxadiazole](/img/structure/B13104747.png)

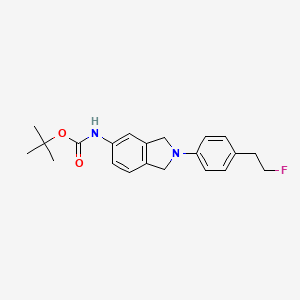

![(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13104781.png)
